molecular formula C19H14ClN3O2S B2953371 (Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide CAS No. 1321784-40-0

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide

Cat. No. B2953371
CAS RN: 1321784-40-0
M. Wt: 383.85
InChI Key: LAFSMFFMORYVQN-ZSOIEALJSA-N
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Description

(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-2-cyano-3-(5-methylfuran-2-yl)acrylamide, also known as CT-707, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. The compound is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell proliferation, survival, and differentiation.

Scientific Research Applications

Herbicidal Activity and Synthesis

One area of application for structurally related compounds is in the development of herbicidal agents. For instance, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates have been synthesized, demonstrating good herbicidal activities. These compounds, similar in structure to the target compound, exhibit herbicidal inhibition of PSII electron transport, with some showing excellent activities even at low doses. This suggests that compounds with a 2-cyanoacrylate structure containing a 2-chloro-5-thiazolyl group could be promising candidates for novel herbicide development (Wang et al., 2004).

Supramolecular Chemistry and Polymer Science

Another significant application is in the field of supramolecular chemistry and polymer science. A novel ligand synthesized from a similar compound has been used to create polymeric complexes characterized by various analytical techniques. These complexes have been investigated for their potential applications in areas such as cancer treatment through molecular docking studies, indicating the versatility of such compounds in creating biologically active materials (El-Sonbati et al., 2018).

properties

IUPAC Name

(Z)-N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S/c1-12-6-7-15(25-12)8-14(10-21)18(24)23-19-22-11-16(26-19)9-13-4-2-3-5-17(13)20/h2-8,11H,9H2,1H3,(H,22,23,24)/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFSMFFMORYVQN-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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